3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a fluorinated organic compound with a unique structure that includes a benzodioxocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine typically involves the fluorination of precursor compounds. One common method involves the reaction of a suitable benzodioxocin derivative with fluorinating agents such as potassium fluoride in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzodioxocin ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxocin derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features and fluorine atoms, which can enhance the bioavailability and metabolic stability of drugs.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and organic electronic devices, due to its fluorinated structure, which can impart desirable properties like hydrophobicity and thermal stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and the exploration of novel chemical reactions.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrafluorobenzoyl chloride: A fluorinated benzoyl chloride derivative used in organic synthesis.
2,2,4,4-tetrafluoro-1,3-dithietane: A fluorinated dithietane compound with unique chalcogen bonding properties.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: A highly fluorinated propanoyl fluoride derivative.
Uniqueness
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is unique due to its benzodioxocin ring system combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2742656-18-2 |
---|---|
Molecular Formula |
C10H9F4NO2 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.